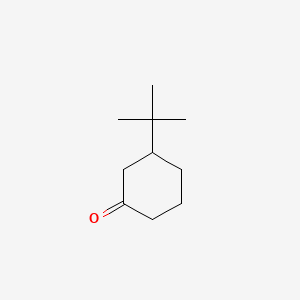

3-(TERT-BUTYL)CYCLOHEXANONE

Overview

Description

3-(tert-Butyl)cyclohexanone is a cyclohexanone derivative featuring a tert-butyl substituent at the 3-position of the cyclohexane ring. The tert-butyl group, a bulky alkyl substituent, imparts unique steric and electronic effects that influence the compound’s reactivity, physical properties, and applications. This article compares this compound with positional isomers, substituted cyclohexanones, and other derivatives to highlight key differences and applications.

Preparation Methods

Alkylation of Cyclohexanone

This is the most common method for synthesizing 3-(tert-butyl)cyclohexanone.

Reaction Scheme:

Cyclohexanone reacts with tert-butyl chloride in the presence of a strong base.

- Starting Materials: Cyclohexanone and tert-butyl chloride.

- Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Reaction typically occurs at room temperature or slightly elevated temperatures (~40 °C).

- Atmosphere: Anhydrous conditions are crucial to prevent side reactions.

- The base deprotonates cyclohexanone to form an enolate ion.

- The enolate undergoes nucleophilic substitution with tert-butyl chloride, forming this compound as the primary product.

Yield: Moderate to high, depending on the reaction conditions and purity of reagents.

Catalytic Alkylation Using Lewis Acids

This method uses Lewis acid catalysts to enhance the alkylation reaction.

- Catalyst: Aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

- Starting Materials: Cyclohexanone and tert-butyl alcohol.

- Solvent: Dichloromethane (DCM) or chloroform.

- Temperature: Low temperatures (~0–10 °C).

- The Lewis acid activates cyclohexanone by coordinating with the carbonyl group.

- Tert-butyl alcohol reacts with the activated cyclohexanone to form the desired product.

- Higher regioselectivity compared to base-catalyzed methods.

- Avoids the use of halogenated reagents like tert-butyl chloride.

Yield: Typically high, but dependent on precise control of reaction conditions.

Iridium-Catalyzed Reduction of Tertiary Cycloalkanols

This method involves the reduction of tertiary cycloalkanols to ketones using iridium catalysts.

Reaction Scheme:

Tertiary alcohols are converted to ketones using iridium complexes.

- Starting Material: 3-(tert-butyl)cyclohexanol.

- Catalyst: Iridium-based complexes.

- Solvent: Tetrahydrofuran (THF).

- Temperature: Room temperature.

- Workup: Extraction with ethyl acetate and drying over sodium sulfate.

- High stereoselectivity.

- Mild reaction conditions.

Yield: Moderate, depending on the steric hindrance around the alcohol group.

Grignard Reaction Followed by Oxidation

This two-step process involves forming a tertiary alcohol intermediate followed by oxidation to yield the ketone.

Step 1: Grignard Reaction

- Reagents: Cyclohexanone reacts with tert-butyl magnesium bromide in dry THF at low temperatures (-78 °C).

- Product: 3-(tert-butyl)cyclohexanol.

Step 2: Oxidation

- Reagents: Oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

- Product: this compound.

Yield: High overall yield when both steps are optimized.

Comparative Data Table

| Method | Key Reagents | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Alkylation of Cyclohexanone | Cyclohexanone, tert-butyl chloride | THF/DMF | ~40 °C | Moderate to High | Simple setup, widely used |

| Catalytic Alkylation | Cyclohexanone, tert-butyl alcohol | DCM/Chloroform | 0–10 °C | High | High regioselectivity |

| Iridium-Catalyzed Reduction | 3-(tert-butyl)cyclohexanol | THF | Room temp | Moderate | Stereoselective, mild conditions |

| Grignard Reaction + Oxidation | Cyclohexanone, tert-butyl MgBr | THF | -78 °C | High | High yield, versatile |

Notes on Preparation

- Anhydrous conditions are critical for all methods to prevent side reactions and ensure high yields.

- The choice of solvent significantly affects reaction rates and selectivity; polar aprotic solvents like THF are preferred.

- Post-reaction purification typically involves silica gel chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

3-(TERT-BUTYL)CYCLOHEXANONE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

Chemistry

3-(Tert-Butyl)cyclohexanone serves as a building block in organic synthesis for preparing various complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for synthesizing other compounds.

Key Reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate.

- Reduction: Can be reduced to yield corresponding alcohols using reducing agents such as lithium aluminum hydride.

- Substitution: The tert-butyl group can be replaced by other functional groups under specific conditions.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological systems can provide insights into metabolic processes and enzyme mechanisms.

Medicine

The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs targeting specific biological pathways.

Industrial Applications

In industry, this compound is used as a solvent and in the production of polymers and resins. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Research indicates that this compound exhibits various biochemical interactions that may influence its biological activity. For instance:

- It can undergo oxidation to form carboxylic acids or reduction to yield corresponding alcohols.

- The tert-butyl group can be substituted by other functional groups under specific conditions.

Case Studies

-

Enzyme-Catalyzed Reactions:

A study demonstrated how this compound could serve as a substrate in enzyme-catalyzed reactions. The findings highlighted its role in metabolic pathways, providing insights into enzymatic mechanisms. -

Pharmaceutical Synthesis:

Research involving the compound's application as an intermediate in drug synthesis showed promising results for developing new therapeutic agents targeting specific diseases. -

Polymer Production:

In industrial applications, studies have shown that incorporating this compound into polymer formulations enhances the properties of the resulting materials, making them more suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(TERT-BUTYL)CYCLOHEXANONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Positional Isomers

2-tert-Butylcyclohexanone

- Structure : The tert-butyl group is at the 2-position instead of the 3-position.

- Synthesis: Produced via reactions involving cyclohexanol derivatives and tert-butylating agents (e.g., 2-bromo-2-methylpropane) .

- Applications : Used as an intermediate in organic synthesis, particularly for bicyclic compounds like 1-tert-butyl-7-oxa-bicyclo[4.1.0]heptane .

4-(tert-Butyl)cyclohexanone

- Structure : tert-Butyl group at the 4-position.

- Key Difference : The 4-position’s equatorial preference reduces steric hindrance compared to 3-substituted analogs, enhancing reactivity in condensation reactions .

Comparison with Substituted Cyclohexanones

3-Methyl-2-cyclohexanone (Nutclone)

- Structure : Methyl group at the 3-position and ketone at the 2-position.

- Properties :

- Contrast : The methyl group is less sterically bulky than tert-butyl, resulting in lower boiling points and higher volatility .

Cyclohexanone Diethyl Acetal (Rhumytal)

- Structure: Acetal derivative of cyclohexanone.

- Properties: Molecular formula: CH₂O₂ (simplified notation; actual formula likely C₁₀H₂₀O₂) . Odor: Rummy-tobacco with fruity and woody notes .

- Key Difference : Acetal formation eliminates the ketone’s reactivity, enhancing stability for use in perfumery .

Electronic and Steric Effects of Substituents

- tert-Butyl Group: Steric Hindrance: The bulky tert-butyl group in 3-(tert-butyl)cyclohexanone reduces nucleophilic attack at the carbonyl carbon compared to less hindered analogs like 3-methyl-2-cyclohexanone . Electronic Effects: As an electron-donating group, it slightly deactivates the carbonyl, altering spectroscopic signatures (e.g., IR and NMR shifts) .

Chlorine or Aromatic Substituents :

Theoretical Insights (DFT Studies)

Computational models (e.g., B3LYP/6-311G(d,p)) predict that tert-butyl substituents increase the molecule’s HOMO-LUMO gap compared to electron-withdrawing groups, reducing susceptibility to oxidation . This aligns with experimental stability observed in tert-butylcyclohexanones during storage .

Biological Activity

3-(Tert-butyl)cyclohexanone, with the molecular formula C10H18O, is a derivative of cyclohexanone where a tert-butyl group is attached to the cyclohexanone ring. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C10H18O

- Molecular Weight: 154.25 g/mol

- CAS Number: 936-99-2

Synthesis Methods:

The synthesis of this compound can be achieved through several methods, with one common approach being the alkylation of cyclohexanone using tert-butyl chloride in the presence of a strong base like sodium hydride. This reaction typically occurs under anhydrous conditions to minimize side reactions.

This compound exhibits various biochemical interactions that may influence its biological activity:

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to yield corresponding alcohols, depending on the reagents used (e.g., potassium permanganate for oxidation or lithium aluminum hydride for reduction).

- Nucleophilic Substitution Reactions: The tert-butyl group can be substituted by other functional groups under specific conditions, potentially altering the compound's biological effects.

Antimicrobial Activity

Research indicates that cyclohexanone derivatives, including this compound, possess antimicrobial properties. A study demonstrated that certain structural modifications enhance their effectiveness against various pathogens. The mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Antioxidant Properties

This compound has shown potential antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using various assays, indicating significant antioxidant capacity compared to standard antioxidants like ascorbic acid .

Enzyme Interaction

The compound's interaction with enzymes has been a focal point in research. It has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments. For instance, its impact on cytochrome P450 enzymes could influence drug metabolism and efficacy .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- Objective: To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Findings: The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Antioxidant Activity Assessment:

- Objective: To determine the antioxidant potential using DPPH radical scavenging assay.

- Results: Showed that this compound scavenged DPPH radicals effectively, with an IC50 value indicating strong antioxidant properties.

- Enzyme Inhibition Study:

Comparative Analysis

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H18O | Antimicrobial, Antioxidant |

| Cyclohexanone | C6H10O | Solvent properties |

| 4-Tert-ButylCyclohexanone | C10H18O | Less studied; potential analog |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(tert-butyl)cyclohexanone in laboratory settings?

A common approach involves Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) in anhydrous conditions. Alternative methods include tert-butyl group introduction via Grignard reagents or tert-butyllithium followed by oxidation. Reaction monitoring via thin-layer chromatography (TLC) and purification through fractional distillation or column chromatography is recommended. For solvent selection, 1,4-dioxane has been used in analogous tert-butyl syntheses due to its stability under acidic conditions .

Q. How should researchers characterize the purity and structural conformation of this compound?

Key techniques include:

- NMR Spectroscopy : Analyze H and C NMR to confirm the tert-butyl group (δ ~1.2 ppm for H, δ ~28-32 ppm for C) and cyclohexanone carbonyl (δ ~210 ppm).

- IR Spectroscopy : Identify the ketone C=O stretch (~1715 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) using ATR libraries for validation .

- GC-MS : Confirm molecular ion peaks (m/z ≈ 168 for M⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities by comparing with CCDC-deposited structures of similar cyclohexanone derivatives .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers.

- Dispose of waste via approved organic solvent protocols.

- Refer to analogous safety data sheets for tert-butyl cyclohexanol derivatives, which highlight flammability and eye irritation risks .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can model the electron density of the carbonyl group and steric effects of the tert-butyl substituent. For example, NIST thermodynamic data can predict activation energies for nucleophilic attacks, while molecular dynamics simulations assess solvent effects (e.g., polar aprotic vs. nonpolar solvents) . Validate computational predictions with kinetic studies (e.g., UV-Vis monitoring of enolate formation).

Q. What strategies resolve contradictory data regarding the stereochemical outcomes of this compound derivatives?

- Dynamic NMR : Detect chair conformer interconversion in cyclohexanone rings by variable-temperature H NMR.

- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose-based columns).

- Computational Modeling : Compare calculated vs. experimental optical rotations or circular dichroism spectra.

- X-ray Analysis : Resolve crystal structures to confirm axial/equatorial tert-butyl positioning, referencing CCDC datasets .

Q. How to optimize reaction conditions to minimize byproduct formation during synthesis?

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) to reduce carbocation rearrangements.

- Solvent Effects : Compare yields in 1,4-dioxane (low polarity) vs. DMF (high polarity) to control reaction rates .

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling to suppress side reactions.

- Byproduct Analysis : Employ GC-MS or F NMR (if fluorinated analogs are used) to identify and quantify impurities .

Properties

IUPAC Name |

3-tert-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOKOQSQKNYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-99-2 | |

| Record name | 3-tert-Butylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-TERT-BUTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5DSJ5DKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.